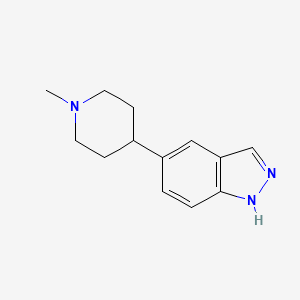

5-(1-メチル-ピペリジン-4-イル)-1H-インダゾール

説明

5-(1-Methyl-piperidin-4-YL)-1H-indazole is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(1-Methyl-piperidin-4-YL)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methyl-piperidin-4-YL)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学

5-(1-メチル-ピペリジン-4-イル)-1H-インダゾール: は、その潜在的な治療的特性が研究されている化合物です。 この化合物は、中枢神経系受容体に作用することで知られる化合物と構造的に関連しており、新規神経活性薬の開発候補となる可能性があります 。 そのアナログは、セロトニンおよびヒスタミン受容体に対する親和性について研究されており、うつ病、不安症、およびアレルギーなどの障害の治療における潜在的な用途が示唆されています .

有機化学

有機合成において、5-(1-メチル-ピペリジン-4-イル)-1H-インダゾールは汎用性の高いビルディングブロックとして役立ちます。これは、アルキル化、アシル化、鈴木カップリングなどのさまざまな化学反応を受けることができ、これらは複雑な有機分子の構築において基本的なものです。 これにより、潜在的な薬理学的活性を有する幅広いインダゾール誘導体を合成するために有用になります .

生化学

5-(1-メチル-ピペリジン-4-イル)-1H-インダゾールの生化学的用途は、生物学的経路を調節する役割に関連しています。これは、酵素阻害、受容体-リガンド相互作用、およびシグナル伝達プロセスを研究するために使用できます。 これらの相互作用を理解することで、新しい薬剤や治療標的を発見することができます .

薬理学

薬理学的に、5-(1-メチル-ピペリジン-4-イル)-1H-インダゾールとその誘導体は、さまざまな受容体や酵素に対する潜在的な調節効果のために興味深いものです。これらは、代謝性疾患、精神障害、神経変性疾患などの状態の新しい治療法の開発に使用できます。 化合物の薬物代謝および薬物動態への影響も、現在活発に研究されている分野です .

神経科学

神経科学において、5-(1-メチル-ピペリジン-4-イル)-1H-インダゾールは、神経経路と脳機能を研究するために貴重です。これは、認知プロセスと気分調節における神経伝達物質の役割を理解するのに役立ちます。 この分野における研究は、神経学的状態の治療に対する新しい洞察につながる可能性があります .

材料科学

従来の用途ではありませんが、5-(1-メチル-ピペリジン-4-イル)-1H-インダゾールの構造的特徴は、材料科学で探求できます。 その剛直なバックボーンと官能基化の可能性により、特定の電子または光学的特性を持つ新規有機材料を作成するための候補となります .

環境科学

5-(1-メチル-ピペリジン-4-イル)-1H-インダゾールとその誘導体の環境への影響は、ますます関心を集めています。 化合物の生分解性、毒性、および生態系における潜在的な蓄積を研究することは、その環境フットプリントを評価し、より安全な医薬品を開発するために不可欠です .

化学工学

化学工学では、5-(1-メチル-ピペリジン-4-イル)-1H-インダゾールは、その合成と精製の反応条件を最適化するために使用できます。 これには、収率を向上させ、廃棄物を削減し、工業用途のためのスケーラビリティを強化するための触媒、溶媒、およびプロセス設計の探索が含まれます .

作用機序

Target of Action

The primary target of 5-(1-Methyl-piperidin-4-YL)-1H-indazole is the 5-HT6 receptor . This receptor belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .

Mode of Action

5-(1-Methyl-piperidin-4-YL)-1H-indazole acts as an antagonist at the 5-HT6 receptor . This means it binds to the receptor and blocks its activation by serotonin, a neurotransmitter. This blockage can lead to changes in the levels of other neurotransmitters, such as glutamate and acetylcholine .

Biochemical Pathways

The antagonism of the 5-HT6 receptor by 5-(1-Methyl-piperidin-4-YL)-1H-indazole can lead to increased levels of glutamate and acetylcholine in the brain . These neurotransmitters are associated with learning and memory. Therefore, blocking the 5-HT6 receptor can potentially improve cognitive function .

Pharmacokinetics

The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-ht6 receptor, good pharmacokinetic profile, excellent selectivity and no cytochrome p450 liabilities .

Result of Action

The molecular and cellular effects of 5-(1-Methyl-piperidin-4-YL)-1H-indazole’s action are primarily related to its antagonistic effect on the 5-HT6 receptor. By blocking this receptor, the compound can influence the levels of other neurotransmitters in the brain, potentially leading to improved cognitive function .

生化学分析

Biochemical Properties

5-(1-Methyl-piperidin-4-YL)-1H-indazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing the metabolic pathways of other substances. Additionally, 5-(1-Methyl-piperidin-4-YL)-1H-indazole has shown binding affinity to certain receptor proteins, which can modulate signal transduction pathways .

Cellular Effects

The effects of 5-(1-Methyl-piperidin-4-YL)-1H-indazole on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, 5-(1-Methyl-piperidin-4-YL)-1H-indazole has been shown to affect the expression of genes involved in oxidative stress response and apoptosis .

Molecular Mechanism

At the molecular level, 5-(1-Methyl-piperidin-4-YL)-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of enzyme function, depending on the context . Additionally, 5-(1-Methyl-piperidin-4-YL)-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(1-Methyl-piperidin-4-YL)-1H-indazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(1-Methyl-piperidin-4-YL)-1H-indazole remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .

特性

IUPAC Name |

5-(1-methylpiperidin-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-3,8-10H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMVGZWZVMGNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678279 | |

| Record name | 5-(1-Methylpiperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-53-7 | |

| Record name | 5-(1-Methylpiperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

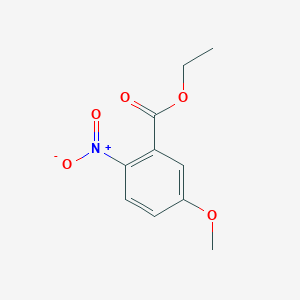

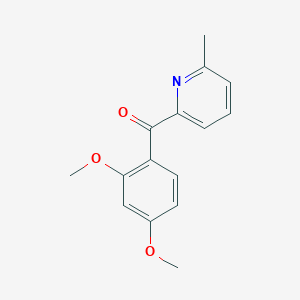

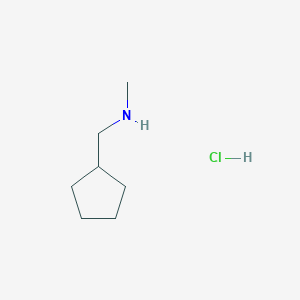

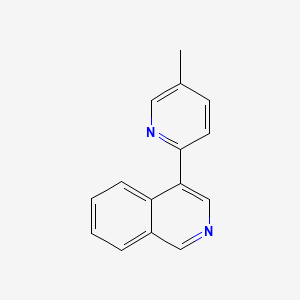

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

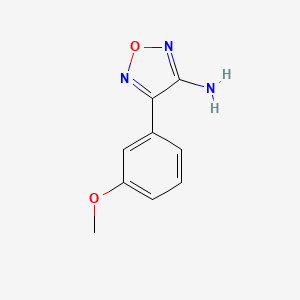

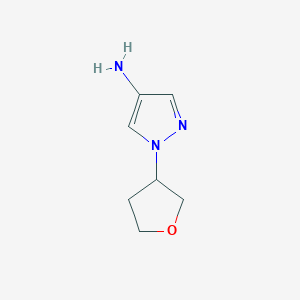

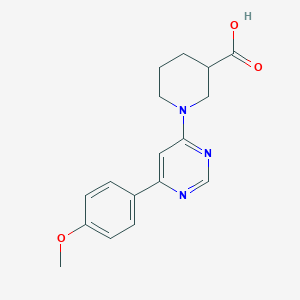

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)

![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)